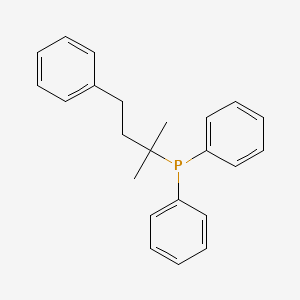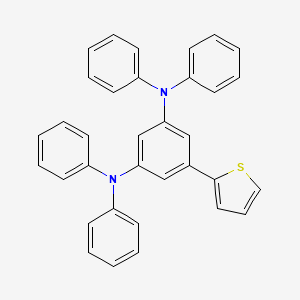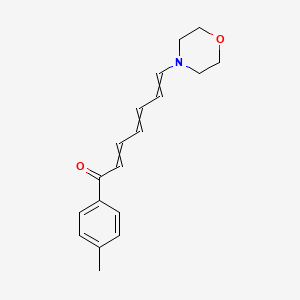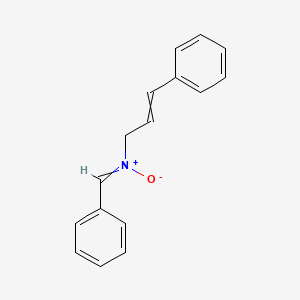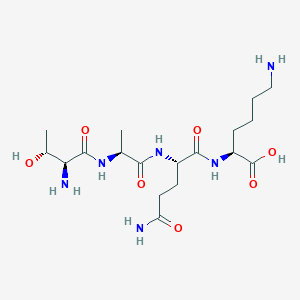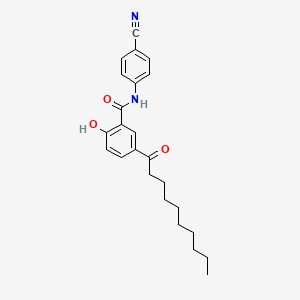
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is an organic compound that features a benzamide core substituted with a decanoyl group, a hydroxy group, and a cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-cyanophenylamine, which is then acylated with decanoyl chloride to introduce the decanoyl group. The resulting intermediate is further reacted with 2-hydroxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the electrophile used
科学的研究の応用
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers, due to its unique structural properties
作用機序
The mechanism of action of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes or the disruption of cellular metabolic pathways .
類似化合物との比較
Similar Compounds
N-(4-Cyanophenyl)-2-hydroxybenzamide: Lacks the decanoyl group, which may affect its solubility and bioactivity.
N-(4-Cyanophenyl)-5-decanoylbenzamide: Lacks the hydroxy group, which may influence its reactivity and interaction with biological targets.
Uniqueness
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is unique due to the presence of both the decanoyl and hydroxy groups, which confer distinct physicochemical properties. These groups enhance its solubility in organic solvents and its potential to form hydrogen bonds, making it a versatile compound for various applications .
特性
CAS番号 |
675832-39-0 |
|---|---|
分子式 |
C24H28N2O3 |
分子量 |
392.5 g/mol |
IUPAC名 |
N-(4-cyanophenyl)-5-decanoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C24H28N2O3/c1-2-3-4-5-6-7-8-9-22(27)19-12-15-23(28)21(16-19)24(29)26-20-13-10-18(17-25)11-14-20/h10-16,28H,2-9H2,1H3,(H,26,29) |
InChIキー |
JSBUXAJKYTUOFD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
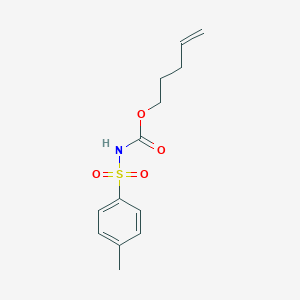
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
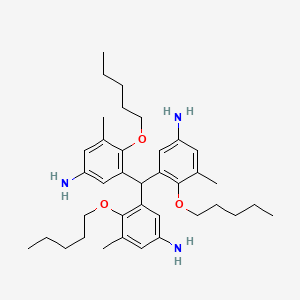
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
